N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide
Description
This compound belongs to a class of hybrid molecules integrating indole and thiazolidinone pharmacophores. Its structure features a 1H-indole core substituted at position 3 with a Z-configured thiazolidinone moiety (3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) and at position 1 with an acetamide group linked to a 2-fluorophenyl ring. The 2-fluorophenyl group may modulate electronic interactions in target binding compared to other aryl substituents.
Properties
CAS No. |
617698-45-0 |
|---|---|
Molecular Formula |
C27H28FN3O3S2 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C27H28FN3O3S2/c1-2-3-4-5-6-11-16-30-26(34)24(36-27(30)35)23-18-12-7-10-15-21(18)31(25(23)33)17-22(32)29-20-14-9-8-13-19(20)28/h7-10,12-15H,2-6,11,16-17H2,1H3,(H,29,32)/b24-23- |
InChI Key |
VYKWCSFWCNODLZ-VHXPQNKSSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)SC1=S |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, including its structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of C27H28FN3O3S2 and features a unique thiazolidinone moiety linked to an indole derivative. The presence of the fluorophenyl group is significant for its biological interactions. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C27H28FN3O3S2 |
| Molecular Weight | 485.66 g/mol |
| SMILES | CCCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4F)/SC1=S |
| InChI | InChI=1S/C27H28FN3O3S2/c1-2... |
Biological Activity Overview
The biological activity of N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide can be categorized into several key areas:
1. Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit promising anticancer properties. A study highlighted that compounds similar to N-(2-fluorophenyl)-2-acetamide demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF7) and colon cancer (HCT116) cells. The mechanism involved the induction of apoptosis and cell cycle arrest at different phases.
Case Study:
A derivative exhibited an IC50 value of 0.31 µM against MCF7 cells, showing higher efficacy compared to standard chemotherapeutics like doxorubicin .
2. Antiviral Activity
Thiazolidinone compounds have also been tested for antiviral properties. For instance, derivatives showed activity against viruses such as BVDV (Bovine Viral Diarrhea Virus), with an IC50 value reported at 13 µg/mL . The introduction of specific substituents on the thiazolidinone ring was crucial for enhancing antiviral activity.
3. Antibacterial Activity
The antibacterial potential of similar thiazolidinone derivatives has been assessed against various strains, including Staphylococcus aureus and Escherichia coli. Compounds with electron-donating groups displayed enhanced antibacterial properties compared to those with electron-withdrawing groups .
The mechanisms through which N-(2-fluorophenyl)-2-acetamide exerts its biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Inhibition at specific phases (G0/G1 or S phase), preventing cancer cell proliferation.
- Antiviral Mechanisms : Disruption of viral replication processes through interaction with viral enzymes.
Scientific Research Applications
Structural Characteristics
The compound has a complex molecular structure characterized by the following features:
- Molecular Formula : C27H28FN3O3S2
- Molecular Weight : Approximately 525.15564 g/mol
- Key Functional Groups : The compound contains a thiazolidinone moiety, an indole derivative, and a fluorophenyl group, which contribute to its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide exhibit notable antimicrobial activities. For instance, thiazolidinone derivatives have been shown to possess potent antibacterial and antifungal properties against various pathogens. These properties are attributed to their ability to disrupt microbial cell wall synthesis and function .
Anticonvulsant Activity
The compound's structural similarity to known anticonvulsants suggests potential efficacy in treating seizure disorders. Thiazolidinones have historically been explored for their neuroprotective effects, which may extend to this compound as well .
Anti-inflammatory Effects
Preliminary studies indicate that derivatives of thiazolidinones can modulate inflammatory pathways, suggesting that N-(2-fluorophenyl)-2[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide may possess anti-inflammatory properties. This could make it a candidate for further research in inflammatory diseases .
Table 1: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide group undergoes nucleophilic substitution under basic conditions. The fluorine atom on the phenyl ring activates the adjacent carbonyl group, facilitating reactions with primary amines or alcohols:
Oxidation-Reduction Reactions
The thioxo (C=S) and keto (C=O) groups participate in redox processes:
Thioxo Group Oxidation
The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product Sulfur State | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C (4 hr) | Sulfoxide (-SO-) | 68–72% | |
| mCPBA | DCM, 0°C → RT (2 hr) | Sulfone (-SO₂-) | 55–60% |
Keto Group Reduction
The 4-oxo group in the thiazolidinone ring reduces to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C (1 hr) | Secondary alcohol | Moderate | |
| BH₃·THF | THF, reflux (3 hr) | Methylene derivative | Low |
Cycloaddition and Conjugation-Based Reactions
The conjugated system across the thiazolidinone-indole framework enables [4+2] cycloadditions:
Acid/Base-Mediated Ring Transformations
The thiazolidinone ring undergoes hydrolysis or ring-opening under extreme pH:
| Condition | Reagents | Product | Stability | Reference |
|---|---|---|---|---|
| HCl (conc.) | Reflux (12 hr) | Open-chain thioamide derivative | Air-sensitive | |
| NaOH (2M) | RT (24 hr) | Mercaptoacetic acid intermediate | Requires isolation |
Biological Interaction-Driven Modifications
Though not purely chemical, interaction studies reveal reactivity with enzymatic systems:
Key Mechanistic Insights:
-
Electrophilic Sites : The thioxo sulfur and keto oxygen act as electrophilic centers, enabling nucleophilic attacks .
-
Conjugation Effects : The Z-configuration of the thiazolidinone-indole system stabilizes transition states in cycloadditions .
-
Steric Hindrance : The octyl side chain slows reactions at the thiazolidinone ring compared to methyl analogs .
Stability Considerations
The compound decomposes under prolonged UV exposure (λ = 254 nm) via radical-mediated cleavage of the C=S bond. Storage in amber vials under inert atmosphere is recommended .
This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, particularly antimicrobial and anti-inflammatory agents . Further studies are needed to explore asymmetric catalysis and green chemistry applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in:
- Thiazolidinone N3 substituents: Shorter alkyl chains (ethyl, allyl) or aromatic groups (benzylidene) alter steric bulk and hydrophobicity.
- Arylacetamide substituents : Chlorophenyl, methylphenyl, or fluorophenyl groups affect electronic and steric profiles.
- Indole/thiazolidinone conjugation: Z vs. E stereochemistry at the exocyclic double bond influences molecular planarity and intermolecular interactions .
Table 1: Structural Comparison of Key Analogs
Physicochemical and Spectroscopic Properties
- Collision Cross-Section (CCS) : The N-(2-methylphenyl) analog () shows a CCS of 207.3 Ų for [M+H]+, while the N-(3,4-dimethylphenyl) derivative () has a higher CCS (223.9 Ų), correlating with increased molecular bulk .
- NMR Shifts: The thioxo (C=S) group in thiazolidinone derivatives typically resonates at δ 165–175 ppm (13C NMR), while the indole C=O appears near δ 170 ppm. Substituents like fluorine (δ ~120 ppm in 19F NMR) or chlorine alter electronic environments .
Bioactivity Trends in Structural Analogs
While direct bioactivity data for the target compound is unavailable, related analogs exhibit:
- Antimicrobial Activity: Thiazolidinone-indole hybrids (e.g., ) show MIC values of 10.7–40.2 μmol mL−1 against bacterial/fungal pathogens, with potency influenced by substituent electronic properties .
- Anticancer Potential: Fluorinated indole-thiazolidinones (e.g., ) are hypothesized to target kinases or DNA via intercalation, though mechanistic studies are pending .
- Metabolic Stability : Longer alkyl chains (e.g., octyl) may reduce oxidative metabolism compared to allyl or ethyl groups, as seen in pharmacokinetic studies of similar scaffolds .
Preparation Methods
Thiazolidine-2,4-Dione Core Formation
The TZD scaffold is synthesized via cyclocondensation of cysteine derivatives or via Knoevenagel condensation. Recent protocols favor the latter for scalability:
Procedure :
-
Starting Material : Thiazolidine-2,4-dione (1 ) is alkylated with octyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
-
Reaction Conditions :
Characterization :
Introduction of the Thioxo Group
Thioxo functionality is introduced via sulfurization:
Intermediate : 3-Octyl-2-thioxothiazolidin-4-one (2 ).
Knoevenagel Condensation for 5-Arylidene Formation
The 5-arylidene group is introduced using 3,4-disubstituted benzaldehyde:
Intermediate : 5-(3,4-Disubstituted benzylidene)-3-octyl-2-thioxothiazolidin-4-one (3 ).
Stage 2: Synthesis of 2-(2-Oxoindolin-1-Yl)Acetic Acid
Indole-3-Acetic Acid Activation
The indole fragment is prepared via a one-pot multicomponent reaction:
-
Reagents :
-
Indole-3-acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
2-Fluoroaniline
-
-
Conditions :
-
Solvent: Acetonitrile
-
Catalyst: Pyridine (0.1 equiv)
-
Temperature: 25°C, 4 hours
-
Intermediate : N-(2-Fluorophenyl)-2-(2-oxoindolin-1-yl)acetamide (4 ).
Characterization :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, Ar-H), 4.89 (s, 2H, CH₂), 3.62 (s, 2H, CH₂CO).
Stage 3: Coupling of Thiazolidinone and Indole Fragments
Alkylation Reaction
The final coupling is achieved via nucleophilic substitution:
-
Reagents :
-
3 (1.0 equiv)
-
4 (1.2 equiv)
-
Base: K₂CO₃
-
-
Conditions :
-
Solvent: DMF
-
Temperature: 60°C, 24 hours
-
Mechanism : The methylene bridge in 4 undergoes deprotonation, attacking the electrophilic carbon in 3 ’s arylidene moiety.
Optimization and Challenges
Solvent and Catalyst Screening
Stereochemical Control
The (3Z)-configuration is ensured by:
-
Reaction Temperature : Lower temperatures (60°C) minimized isomerization.
-
Chromatography : Silica gel purification using ethyl acetate/hexane (1:3) isolated the Z-isomer.
Characterization and Validation
Spectroscopic Data
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : Refluxing intermediates like chloroacetyl chloride with amines in the presence of triethylamine (TEA) to form acetamide linkages .
- Cyclization : Formation of the thiazolidinone ring via reaction of thiourea derivatives with α-halo ketones under reflux conditions .
- Purification : Recrystallization using solvents like pet-ether or methanol to isolate the final product . Reaction progress is monitored via TLC (Rf values: 0.3–0.6 in ethyl acetate/hexane) and characterized by NMR and IR spectroscopy .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- X-ray crystallography : Resolves stereochemistry and tautomeric forms (e.g., Z/E configuration of the thiazolidinone-idene moiety) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 10.2–12.5 ppm (NH), δ 160–180 ppm (C=O/S) .
- IR : Bands at 1680–1720 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S) .
Q. What preliminary biological activities have been reported for this compound?
Thiazolidinone derivatives exhibit:
- Anticancer activity : IC₅₀ values < 10 μM in MTT assays against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- Antimicrobial effects : MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .
- Hypoglycemic potential : Dose-dependent reduction in blood glucose levels in murine models via PPAR-γ modulation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Key strategies include:
- Catalytic systems : Palladium-based catalysts for reductive cyclization of nitroarenes, improving regioselectivity .
- Solvent optimization : Using DMF or acetonitrile to enhance reaction kinetics for cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time from 4–6 hours to 30–45 minutes .
Q. How are tautomeric equilibria resolved in structural characterization?
- Variable-temperature NMR : Monitors proton shifts to identify dominant tautomers (e.g., thione vs. thiol forms) .
- DFT calculations : Predicts thermodynamic stability of tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
- X-ray data : Bond lengths (e.g., C=S ≈ 1.65 Å vs. C–SH ≈ 1.82 Å) differentiate tautomeric states .
Q. What assay designs are recommended for evaluating its mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ against COX-2 or α-glucosidase using fluorometric substrates .
- Dose-response studies : Administer 10–100 mg/kg in murine models to assess hypoglycemic activity .
- Flow cytometry : Quantify apoptosis via Annexin V/PI staining in cancer cell lines .
Q. How should researchers address contradictory solubility data in pharmacological studies?
- Solvent screening : Test DMSO, PEG-400, or cyclodextrin complexes to improve aqueous solubility .
- HPLC-MS validation : Verify compound stability in biological matrices (e.g., plasma) to rule out degradation artifacts .
Q. What computational tools are used to predict structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) : Models interactions with PPAR-γ (PDB: 3DZY) to prioritize derivatives with stronger binding .
- QSAR models : Utilize descriptors like logP and polar surface area to correlate physicochemical properties with activity .
Safety and Best Practices
Q. What safety protocols are critical during synthesis?
- Ventilation : Use fume hoods when handling chloroacetyl chloride (lachrymator) or thiourea derivatives .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants like TEA .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
